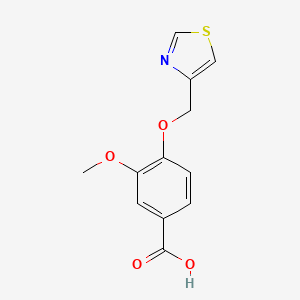

3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Description

3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid (CAS: 923799-04-6) is a benzoic acid derivative substituted with a methoxy group at position 3 and a 1,3-thiazol-4-ylmethoxy moiety at position 3. Its molecular formula is C₁₂H₁₁NO₄S (molecular weight: 265.29 g/mol) . The compound is commercially available for research purposes, with applications in medicinal chemistry and drug development, particularly due to the thiazole ring's role in enhancing bioactivity and modulating electronic properties .

Properties

IUPAC Name |

3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-16-11-4-8(12(14)15)2-3-10(11)17-5-9-6-18-7-13-9/h2-4,6-7H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJJZLQLLHHPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 1,3-thiazol-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-carboxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic properties and drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Positional Isomers and Thiazole-Substituted Derivatives

Key Findings :

Benzyloxy and Aromatic Substituent Analogues

Key Findings :

Functional Group Variations: Amides, Azo, and Nitro Derivatives

Key Findings :

- Nitro and amide groups (e.g., 4ff) enhance electrophilicity, facilitating nucleophilic substitution reactions .

- Azo-linked compounds exhibit strong UV-Vis absorption (λmax ~450 nm), making them suitable for photochemical studies .

Data Tables

Table 1: Physical Properties of Selected Analogues

Biological Activity

Overview

3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the methoxy group and the thiazole moiety contributes to its interaction with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 265.29 g/mol. Its structure includes:

- A benzoic acid backbone

- A methoxy group at the para position

- A thiazole ring that enhances its biological activity through specific interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating inhibition of growth, which suggests potential applications in treating infections caused by resistant bacteria. The thiazole ring is known for its ability to interact with microbial enzymes, contributing to its efficacy.

Anticancer Properties

Studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis. For instance, it may influence the expression of genes associated with oxidative stress responses, which are critical in cancer progression.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. Notably, it interacts with aldose reductase, suggesting a role in modulating glucose metabolism. This interaction could be beneficial in managing diabetic complications by reducing sorbitol accumulation, which is particularly relevant in diabetic patients.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines at micromolar concentrations. The IC values vary depending on the cell line but typically fall within the range of 5–20 µM.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

Mechanistic Insights

The mechanism of action involves:

- Interaction with Enzymes: The compound's thiazole moiety enhances binding affinity to target enzymes through hydrogen bonding and π–π interactions.

- Gene Expression Modulation: It influences pathways related to inflammation and oxidative stress, potentially altering gene expression profiles associated with tumor growth.

Comparative Analysis with Related Compounds

A comparative analysis highlights how similar compounds exhibit varying biological activities based on their structural features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | Chloro group instead of methoxy | Different reactivity due to chloro substitution |

| 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid | Nitro group instead of carboxylic acid | Potential for different biological activity due to nitro group |

| This compound | Similar thiazole attachment | Unique combination enhances bioactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.